molecular formula C22H18F6N2O3 B1673949 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan CAS No. 148451-96-1

3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan

Cat. No. B1673949
M. Wt: 472.4 g/mol
InChI Key: BYYQYXVAWXAYQC-IBGZPJMESA-N
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Description

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” is a compound with the empirical formula C22H18F6N2O3 . It is a competitive substance P receptor antagonist and is more potent at cloned human NK-1 receptors than at cloned human NK-2 and NK-3 receptors .


Synthesis Analysis

The synthesis of compounds related to “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” often involves the use of 3,5-bis(trifluoromethyl)benzyl bromide . For example, it has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” can be represented by the SMILES string CC(=O)NC@@HC(=O)OCc3cc(cc(c3)C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” include a molecular weight of 472.38 . It is a powder with a melting point of 147-148 °C (lit.) .

Scientific Research Applications

NK1 Receptor Antagonism

3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan has been identified as a potent and selective antagonist of the substance P receptor (NK1 receptor). This compound and its analogs have been studied extensively in the context of substance P receptor antagonism, contributing to the understanding of small molecule interactions with NK1 receptors (Lewis et al., 1995), (Macleod et al., 1995), (Macleod et al., 1994).

Biological Evaluation of NK1 Antagonists

Synthesis and evaluation of analogs derived from 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan have led to improved understanding and identification of high-affinity substance P receptor antagonists with enhanced in vivo activity. This research has implications for the development of treatments targeting the NK1 receptor (Caliendo et al., 1997), (Swain et al., 1997).

Photochemical Studies

The compound has also been studied in photochemical contexts. For instance, research on 3,5-bis(dimethylamino)benzyl alcohols and esters, closely related to 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan, provides insights into the generation of benzyl cations with low-energy triplet states, which is significant for understanding photochemical reactions in organic chemistry (Perrotta et al., 2011).

Enzymatic and Biocatalytic Applications

Enzymatic reactions involving compounds similar to 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan have been explored for their potential in pharmaceutical applications. This includes studies on biocatalytic reduction of related compounds, showcasing the potential of these compounds in the synthesis of chiral intermediates for drug development (Yu et al., 2018), (Wang et al., 2011).

Chemical Synthesis and Safety Considerations

The compound has been used in the context of chemical synthesis, demonstrating its utility as a starting material or intermediate in various synthetic pathways. Safety considerations and efficient synthesis methods for related compounds are also partof the research focus, which is essential for the safe and practical use of these compounds in laboratory settings (Leazer et al., 2003), (Ouyang et al., 2013).

Organometallic Synthesis

Research involving 3,5-bis(trifluoromethyl)benzyl derivatives extends to organometallic synthesis, highlighting the versatility of such compounds as starting materials or intermediates in the creation of complex organometallic structures. This research is important for the development of new materials and catalysts (Porwisiak & Schlosser, 1996).

Fluorescence and Imaging Applications

Studies have also explored the use of 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan and related compounds in fluorescence applications. These compounds can be used to develop new fluorescent probes or imaging agents, potentially useful in medical diagnostics and research (Wei et al., 2006).

Antimicrobial Studies

Some derivatives of 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan have been synthesized and evaluated for their antimicrobial properties. This research is crucial in the ongoing search for new antimicrobial agents and understanding the structure-activity relationships in these compounds (Vora & Vyas, 2019).

Biomimetic Synthesis

The biomimetic synthesis approach using 3,5-bis(trifluoromethyl)benzyl derivatives showcases innovative methods in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Soloshonok & Yasumoto, 2006).

Supramolecular Chemistry

Research on compounds structurally related to 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan contributes to the understanding of supramolecular arrangements and interactions. This is significant in the field of crystallography and material science, offering insights into molecular structures and bonding (Przybył et al., 2013).

Radiopharmaceutical Research

The development of new rhenium complexes using derivatives of 3,5-bis(trifluoromethyl)benzyl N-acetyltryptophan is a part of ongoing research in radiopharmaceuticals. This research aims at improving the bio-distribution properties of radiometal complexes, crucial for the development of targeted radiolabeledbiopharmaceuticals. This area of research is particularly important for advancing medical imaging and treatment strategies (Ndinguri et al., 2021).

Safety And Hazards

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” could involve further exploration of its use as a competitive substance P receptor antagonist . Additionally, its potential applications in the synthesis of other compounds could be explored .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQYXVAWXAYQC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163989
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan

CAS RN

148451-96-1
Record name N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148451-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zmora, TT Wong, J Stubblefield… - Journal of …, 2017 - joe.bioscientifica.com
Two isozymes of the enzyme 11 beta-hydroxysteroid dehydrogenase (11 beta-HSD) are responsible for the interconversion of the active glucocorticoid, cortisol in man, (corticosterone …
Number of citations: 28 joe.bioscientifica.com

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